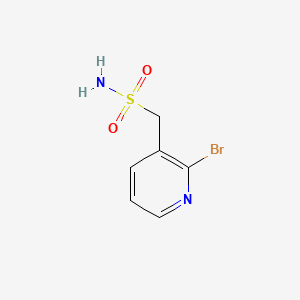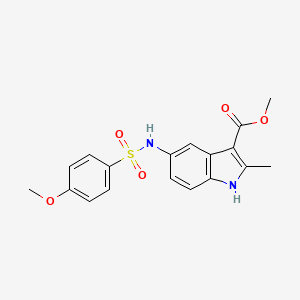![molecular formula C7H3ClOS2 B6605521 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde CAS No. 2247104-18-1](/img/structure/B6605521.png)
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde (CTTC) is a heterocyclic compound containing a sulfur atom and a chlorine atom. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. CTTC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities.
Scientific Research Applications
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have cytotoxic activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied for its potential use as an anti-malarial agent.
Mechanism of Action
The exact mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is not yet fully understood. However, it is believed to act by interfering with the metabolism of certain essential molecules in the body, such as fatty acids and nucleic acids. This interference leads to the inhibition of cell growth and proliferation, which can result in the death of cancer cells or the inhibition of the growth of infectious organisms.
Biochemical and Physiological Effects
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have several biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-tumor activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-malarial activity.
Advantages and Limitations for Lab Experiments
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, the reaction conditions for its synthesis are mild, making it suitable for use in a variety of laboratory settings. A limitation of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for research on 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and malaria. Furthermore, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as an agricultural pesticide or as an additive in food products. Finally, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as a drug delivery system or as a drug carrier.
Synthesis Methods
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be synthesized from thiophene-2-carbaldehyde (TTC) through a series of reactions. The first step involves the reaction of TTC with chlorine gas in an inert solvent, such as dichloromethane, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 40-50°C. The second step involves the reaction of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde with an acid, such as hydrochloric acid, to form 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid. This reaction is conducted at a temperature of 50-60°C. The final step involves the reaction of the carboxylic acid with a base, such as sodium hydroxide, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 80-90°C.
properties
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDGRJVUGRPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)






![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)